N,N'-Bis-(2-trifluoromethyl-phenyl)-terephthalamide
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Overview
Description
N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide is a chemical compound with the molecular formula C22H14F6N2O2 It is known for its unique structural properties, which include two trifluoromethyl groups attached to phenyl rings, connected by a terephthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide typically involves the reaction of terephthaloyl chloride with 2-trifluoromethyl aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the original compound, and hydrolyzed products like carboxylic acids and amines.
Scientific Research Applications
N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Material Science: Incorporated into polymers to enhance their thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide involves its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing capability, making it a versatile intermediate in organic reactions. These interactions can stabilize transition states and facilitate the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis-(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use in organocatalysis.
N,N’-Bis-(trifluoromethylsulfonyl)aniline: Used as a reagent in organic synthesis.
Uniqueness
N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide is unique due to its terephthalamide core, which provides rigidity and stability to the molecule
Properties
Molecular Formula |
C22H14F6N2O2 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
1-N,4-N-bis[2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H14F6N2O2/c23-21(24,25)15-5-1-3-7-17(15)29-19(31)13-9-11-14(12-10-13)20(32)30-18-8-4-2-6-16(18)22(26,27)28/h1-12H,(H,29,31)(H,30,32) |
InChI Key |
STIAEGVIUFIJQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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